Product packaging for (E)-4-(azepan-1-yl)but-2-enoic acid(Cat. No.:CAS No. 197892-75-4)

(E)-4-(azepan-1-yl)but-2-enoic acid

Cat. No.: B1466665
CAS No.: 197892-75-4
M. Wt: 183.25 g/mol
InChI Key: YJUNQBBQLFCRGF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Azepan-1-yl)but-2-enoic acid is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a seven-membered azepane ring linked through a nitrogen atom to an (E)-configured unsaturated carboxylic acid chain, a structure that is analogous to other well-documented piperidine-based but-2-enoic acids used in pharmaceutical development . Compounds with this core structure are frequently employed in the synthesis of more complex molecules, particularly as key linkers in potential therapeutic agents. For instance, closely related (E)-4-(piperidin-1-yl)but-2-enoic acid derivatives have been identified as crucial components in patented Bruton's Tyrosine Kinase (Btk) inhibitors and other pharmacologically active scaffolds . The rigid (E) alkene conformation can impart specific stereoelectronic properties, making it useful for designing molecules with defined spatial orientations. Researchers utilize this chemical for its potential to explore structure-activity relationships and to create novel bio-active compounds targeting various diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is supplied with comprehensive analytical data, including NMR and LC-MS documentation, to ensure identity and purity for critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B1466665 (E)-4-(azepan-1-yl)but-2-enoic acid CAS No. 197892-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(azepan-1-yl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h5-6H,1-4,7-9H2,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUNQBBQLFCRGF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of E 4 Azepan 1 Yl but 2 Enoic Acid

Strategies for the Stereoselective Synthesis of the (E)-But-2-enoic Acid Moiety

The creation of the α,β-unsaturated carboxylic acid with a specific (E)-geometry is a critical step in the synthesis of the target molecule. This requires precise control over the formation of the carbon-carbon double bond.

Classical Approaches to α,β-Unsaturated Carboxylic Acid Formation

Historically, the synthesis of α,β-unsaturated carboxylic acids has relied on a set of dependable, though sometimes limited, reactions. The Wittig and Horner-Wadsworth-Emmons reactions, for instance, involve the condensation of aldehydes or ketones with stabilized phosphonium (B103445) ylides or phosphoryl carbanions. chemistryviews.org While effective, these methods often generate stoichiometric amounts of phosphorus-containing byproducts, which can complicate purification, particularly in large-scale syntheses. chemistryviews.org

Other classical methods include carbonylation reactions, such as the reaction of vinylmercuric halides with carbon monoxide, which can produce α,β-unsaturated carboxylic acids or their esters. google.comrsc.org Dehydration of β-hydroxy esters, often prepared via aldol (B89426) reactions, is another established route. For example, compounds like ethyl (E)-4,4-difluoropent-2-enoate have been synthesized through the dehydration of their corresponding 3-hydroxy precursors using reagents like phosphorus pentoxide. google.com The Knoevenagel condensation and Perkin reaction also represent foundational methods for accessing this class of compounds.

A one-pot copper-catalyzed carboxylation of alkynes using carbon dioxide has also been reported as an efficient method for preparing various α,β-unsaturated carboxylic acids. chemistryviews.org

Table 1: Comparison of Classical Synthesis Methods for α,β-Unsaturated Acids

MethodPrecursorsCommon ReagentsAdvantagesDisadvantages
Horner-Wadsworth-Emmons Aldehyde/Ketone, Phosphonate esterStrong base (e.g., NaH)High (E)-selectivity, water-soluble byproductStoichiometric byproduct, sensitive reagents
Wittig Reaction Aldehyde/Ketone, Phosphonium ylideYlideVersatileCan produce Z/E mixtures, phosphine (B1218219) oxide byproduct
Knoevenagel Condensation Aldehyde/Ketone, Active methylene (B1212753) compoundWeak base (e.g., piperidine)Mild conditionsLimited to activated methylene compounds
Carbonylation Vinylmercuric halideCarbon monoxide, Noble metal catalystDirect routeUse of toxic mercury compounds
Dehydration β-hydroxy ester/acidAcid or dehydrating agent (e.g., P₂O₅)Readily available precursorsPotential for isomerization or side reactions

Modern Olefin Metathesis and Cross-Coupling Methods for Stereocontrol

Modern synthetic chemistry offers powerful tools for achieving high stereoselectivity. Olefin metathesis, a Nobel Prize-winning reaction, involves the redistribution of alkene fragments using metal catalysts, such as those developed by Grubbs and Schrock. wikipedia.orgorganic-chemistry.org Cross-metathesis between a terminal alkene and an acrylate (B77674) ester, for instance, can forge the desired (E)-but-2-enoic acid skeleton, often with high stereocontrol, driven by the release of volatile ethylene (B1197577) gas. organic-chemistry.org The development of catalysts with high activity and tolerance for various functional groups has made this a revolutionary tool in organic synthesis. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are also central to modern stereocontrolled alkene synthesis. researchgate.net A highly stereoselective approach involves the palladium-catalyzed cross-coupling of 1,1-diboryl-1-alkenes with electrophiles to yield (E)-alkenylboronates as single diastereomers. acs.org These intermediates can then be further functionalized. acs.orgbioengineer.org Stereospecific cross-coupling reactions using enantioenriched organometallic nucleophiles (boron, tin, etc.) with palladium catalysts also provide precise three-dimensional control over the final structure. nih.gov Similarly, nickel-catalyzed cross-coupling reactions have emerged as powerful methods for forming C(sp³)-C(sp²) bonds. acs.org

Table 2: Overview of Modern Stereoselective Methods

MethodKey Catalyst TypeTypical SubstratesKey Advantage
Olefin Metathesis Ruthenium (Grubbs), Molybdenum (Schrock)Terminal alkenes, acrylatesHigh functional group tolerance, excellent stereocontrol
Suzuki Coupling PalladiumVinyl boronic acid/ester, vinyl halideMild conditions, commercially available reagents
Heck Coupling PalladiumAlkene, vinyl halide/triflateAtom-economical, no pre-functionalization of alkene
Stille Coupling PalladiumVinylstannane, vinyl halide/triflateTolerates a wide range of functional groups

Introduction and Functionalization of the Azepan-1-yl Moiety

The seven-membered azepane ring is a significant structural motif. Its synthesis and subsequent attachment to the butenoic acid chain are key challenges.

Ring-Closing Strategies for Azepane Synthesis

The construction of the azepane ring itself can be approached in several ways. Ring-expansion strategies are particularly common, involving the expansion of more readily available five- or six-membered rings. researchgate.net For example, diastereomerically pure azepane derivatives can be prepared in excellent yield and with high stereoselectivity through the ring expansion of piperidines. rsc.org

Another innovative method is the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane. nih.gov Other ring-closing strategies include copper-catalyzed tandem amination/cyclization reactions of specific allenynes. nih.gov

Amination and Alkylation Routes for Azepane Attachment

Once the azepane ring is formed, it must be connected to the but-2-enoic acid backbone. The most direct approach is a nucleophilic substitution or a Michael addition.

A plausible route involves the reaction of azepane with an ethyl 4-halobut-2-enoate (e.g., ethyl (E)-4-bromobut-2-enoate). In this SN2 reaction, the secondary amine of azepane acts as a nucleophile, displacing the halide to form ethyl (E)-4-(azepan-1-yl)but-2-enoate. Subsequent hydrolysis of the ester yields the final carboxylic acid.

Alternatively, a conjugate (Michael) addition of azepane to a suitable Michael acceptor, such as an α,β-unsaturated ester, can be employed. This strategy is widely used for forming carbon-nitrogen bonds. For instance, the addition of amines to but-2-enoic acid derivatives is a known transformation. raco.cat

Optimization of Reaction Conditions and Yield for (E)-4-(azepan-1-yl)but-2-enoic Acid Synthesis

To maximize the efficiency of the synthesis of this compound, systematic optimization of reaction conditions is essential. This process typically involves screening various parameters to find the combination that provides the highest yield and purity of the desired product.

Consider the synthesis via nucleophilic substitution of ethyl (E)-4-bromobut-2-enoate with azepane. Key parameters for optimization would include:

Catalyst: While this specific reaction may proceed without a catalyst, the addition of non-nucleophilic bases (e.g., diisopropylethylamine) or phase-transfer catalysts could be screened to improve reaction rates and yields.

Solvent: The choice of solvent is critical. Aprotic polar solvents like acetonitrile, DMF, or DMSO are often effective for SN2 reactions. A screening of various solvents would be performed to determine the optimal medium.

Temperature: The reaction temperature can significantly influence the rate of reaction versus the rate of side-product formation. An optimal temperature would be identified by running the reaction at various points (e.g., from room temperature to the reflux temperature of the solvent). researchgate.net

Reactant Ratio: The molar ratio of azepane to the bromo-ester would be varied. Using a slight excess of the amine can often drive the reaction to completion, but a large excess could complicate purification.

The final hydrolysis step to convert the ester to the carboxylic acid also requires optimization, primarily concerning the choice of base (e.g., LiOH, NaOH, KOH), solvent (e.g., THF/water, methanol/water), temperature, and reaction time to ensure complete conversion without affecting the other functional groups.

Table 3: Hypothetical Optimization Parameters for Azepane Alkylation

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1AcetonitrileNone252445
2AcetonitrileK₂CO₃ (1.5)251275
3AcetonitrileK₂CO₃ (1.5)80492
4DMFK₂CO₃ (1.5)80488
5TolueneK₂CO₃ (1.5)80430

This table represents a hypothetical optimization study based on established chemical principles. researchgate.net

Investigation of Potential Side Reactions and Byproduct Formation

The primary route for synthesizing this compound typically involves the aza-Michael addition of azepane to a suitable 4-substituted but-2-enoic acid derivative, such as (E)-4-bromobut-2-enoic acid or (E)-4-hydroxybut-2-enoic acid. While this reaction is generally effective, it is susceptible to several side reactions that can diminish the yield and purity of the desired product.

The principal reaction is a conjugate addition where the secondary amine (azepane) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of the butenoic acid derivative. However, competing reactions and subsequent transformations can lead to a variety of byproducts.

Key Potential Side Reactions and Byproducts:

Polymerization: The but-2-enoic acid moiety, being an activated alkene, can undergo self-polymerization, especially under conditions of high temperature or in the presence of radical initiators. This leads to the formation of oligomeric or polymeric materials, which can complicate the purification process.

Bis-addition Product: Although less common with a bulky nucleophile like azepane, it is conceivable that a second molecule of the butenoic acid derivative could react with the initial product, though this is sterically hindered.

Isomerization: The trans-(E)-isomer is generally more thermodynamically stable. However, under certain basic or acidic conditions, or upon exposure to light (photoisomerization), isomerization to the (Z)-isomer could occur, leading to a mixture of geometric isomers that may be difficult to separate.

Intramolecular Cyclization: If the starting material is not carefully chosen, or if reaction conditions are not optimized, intramolecular cyclization can be a significant side reaction. For instance, if a primary amine were used instead of azepane, the resulting secondary amine in the product could undergo intramolecular amidation to form a stable 5-membered pyrrolidone ring. nih.gov While azepane is a secondary amine, other reactive functionalities could potentially lead to cyclized byproducts.

Byproducts from Starting Materials: The purity of the starting but-2-enoic acid derivative is crucial. For example, in the synthesis of the related compound (E)-4-(dimethylamino)but-2-enoic acid, byproducts such as the crotonic acid dimer were observed, arising from the starting material under acidic conditions.

A summary of potential byproducts and the conditions favoring their formation is presented in the table below.

Byproduct NameStructureFormation Conditions
Polymeric Adducts[-(CH(CH₂-Azepan))-CH(COOH)-]nHigh temperature, radical initiators, prolonged reaction times
(Z)-4-(azepan-1-yl)but-2-enoic acidExposure to UV light, certain basic or acidic conditions
Dimer of But-2-enoic AcidVariesAcidic conditions, impurities in starting material

Table 1: Potential Byproducts in the Synthesis of this compound

Careful control of reaction parameters such as temperature, stoichiometry, choice of base, and solvent is essential to minimize these side reactions and maximize the yield of the target compound.

Green Chemistry Considerations in Synthetic Pathways to this compound

Adopting green chemistry principles in the synthesis of this compound is critical for developing environmentally benign and economically viable processes. Key areas of focus include the use of biocatalysis, safer solvents, and improving atom economy.

Biocatalysis: Enzymatic transformations offer a powerful green alternative to traditional chemical methods for synthesizing GABA analogues. researchgate.netnih.gov Enzymes operate under mild conditions (room temperature and neutral pH), often in aqueous media, and exhibit high selectivity, which can reduce the formation of byproducts.

Enzymatic Aza-Michael Addition: The use of enzymes to catalyze the aza-Michael addition can lead to high yields and enantioselectivity. researchgate.net While specific enzymes for the synthesis of this compound have not been detailed, the success with other GABA analogues suggests this is a promising area for research. researchgate.net

Biosynthesis: The biosynthesis of GABA itself using microorganisms like Lactic Acid Bacteria (LAB) is a well-established green method. nih.gov Future research could explore engineered metabolic pathways in microorganisms to produce functionalized GABA derivatives like the target compound.

Alternative Solvents and Reaction Conditions: The choice of solvent is a major contributor to the environmental impact of a chemical process. rsc.org

Water as a Solvent: Performing the synthesis in water, where possible, eliminates the need for volatile organic compounds (VOCs). The aza-Michael addition has been successfully carried out in water for other substrates. organic-chemistry.org

Solvent-Free Reactions: Conducting the reaction under solvent-free conditions is another highly effective green strategy, which can be facilitated by techniques such as ball milling or microwave irradiation. organic-chemistry.org

Green Solvent Selection: If a solvent is necessary, green solvent selection guides can be used to choose options with lower toxicity, better biodegradability, and lower life-cycle environmental impact, such as bio-based solvents or supercritical fluids. researchgate.netresearchgate.net

Atom Economy and Waste Reduction: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. The aza-Michael addition is inherently an atom-economical reaction as it is an addition reaction with no atoms being lost in the ideal case. nih.gov To further improve this, one-pot or tandem reactions can be designed to reduce the number of work-up and purification steps, thereby minimizing solvent and energy consumption. organic-chemistry.org

The table below compares a conventional synthetic approach with potential green alternatives based on key green chemistry metrics.

Synthetic ApproachCatalystSolventTemperatureKey AdvantagesKey Disadvantages
Conventional Chemical Base (e.g., Triethylamine)Organic (e.g., THF, CH₂Cl₂)Room Temp. to RefluxWell-established methodologyUse of volatile/hazardous solvents, potential for byproducts
Biocatalytic Enzyme (e.g., engineered hydrolase/lyase)Water/BufferRoom TemperatureHigh selectivity, mild conditions, biodegradable catalyst researchgate.netmdpi.comEnzyme may require specific development/engineering, potential for lower reaction rates
Solvent-Free Base or Catalyst on solid supportNoneVaries (e.g., Microwave)No solvent waste, potentially faster reaction rates organic-chemistry.orgMay require specialized equipment, potential for thermal decomposition
Aqueous Synthesis Water-tolerant Lewis acid or baseWaterRoom TemperatureEliminates organic solvent waste, safer process rsc.orgReactant solubility may be an issue, potential for hydrolysis side reactions

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

By integrating these green chemistry considerations, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Derivatization and Structure Activity Relationship Sar Studies of E 4 Azepan 1 Yl but 2 Enoic Acid Analogues

Design and Synthesis of Systematic Derivatives of (E)-4-(azepan-1-yl)but-2-enoic Acid

The systematic derivatization of the lead compound, this compound, can be approached by modifying its three main components: the azepane ring, the but-2-enoic acid chain, and the carboxylic acid functionality.

The seven-membered azepane ring offers significant opportunities for modification to explore the impact on biological activity. The synthesis of substituted azepane derivatives can be challenging but can be achieved through various synthetic routes, including piperidine (B6355638) ring expansion, which can yield diastereomerically pure azepane derivatives with high stereoselectivity and regioselectivity. rsc.orgrsc.orgresearchgate.net The introduction of substituents on the azepane ring can influence the molecule's lipophilicity, polarity, and ability to interact with biological targets. Natural and synthetic compounds containing a chiral azepine ring have shown a range of biological activities. rsc.org

Systematic SAR investigations on related azepane-containing molecules, such as 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives, have demonstrated that modifications to the azepane ring can significantly impact potency and selectivity for biological targets. nih.gov For instance, in a series of biphenyloxy-alkyl-piperidine and -azepane derivatives, the nature of the cyclic amine (piperidine vs. azepane) and the length of the alkyl chain were found to be critical for high affinity at the human histamine (B1213489) H3 receptor. nih.gov

Table 1: Potential Modifications on the Azepane Ring of this compound

Modification TypeExample of Substituent/ModificationRationale for Modification
Alkylation Methyl, Ethyl, PropylTo probe for steric hindrance at the binding site and to increase lipophilicity.
Hydroxylation -OHTo introduce hydrogen bonding capabilities and potentially improve solubility.
Fluorination -FTo alter electronic properties and metabolic stability.
Ring Contraction/Expansion Piperidine, HexamethyleneimineTo assess the optimal ring size for target interaction.
Introduction of Heteroatoms Oxygen (Oxazepane), Sulfur (Thiazepane)To explore the impact of heteroatom substitution on binding and physicochemical properties.
Aromatic Substitution Phenyl, PyridylTo introduce potential for π-π stacking interactions with the biological target.

The α,β-unsaturated but-2-enoic acid linker is a key feature of the molecule, influencing its geometry and reactivity. Modifications to this chain can provide insights into the optimal distance and flexibility required for biological activity.

Saturation: The double bond in the but-2-enoic acid chain can be reduced to yield the corresponding saturated butanoic acid derivative, (4-(azepan-1-yl)butanoic acid). This modification would increase the flexibility of the side chain and remove the planarity imposed by the double bond, which could significantly affect its interaction with a biological target. The synthesis of such saturated analogues can be achieved through catalytic hydrogenation of the α,β-unsaturated acid.

Chain Extension or Contraction: The length of the linker between the azepane ring and the carboxylic acid can be altered. For example, extending the chain to a pent-2-enoic acid or hex-2-enoic acid derivative, or shortening it to a prop-2-enoic acid derivative, would systematically vary the distance between the two terminal functional groups. This can be critical for optimizing the alignment of the molecule within a binding pocket.

Isomerization: The (E)-configuration of the double bond is a specific stereochemical feature. Synthesis of the (Z)-isomer would allow for the investigation of the geometric requirements of the binding site. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been reported and these compounds have shown potent inhibitory activity against human carbonic anhydrase isoenzymes. nih.gov

Table 2: Potential Modifications on the But-2-enoic Acid Chain

Modification TypeResulting StructurePotential Impact on Activity
Saturation 4-(azepan-1-yl)butanoic acidIncreased flexibility, loss of planarity.
Chain Extension (E)-5-(azepan-1-yl)pent-2-enoic acidAltered distance between functional groups.
Chain Contraction (E)-3-(azepan-1-yl)prop-2-enoic acidAltered distance between functional groups.
Isomerization (Z)-4-(azepan-1-yl)but-2-enoic acidAltered geometry of the molecule.

The carboxylic acid group is a key polar and ionizable feature of the molecule, likely involved in hydrogen bonding or ionic interactions with a biological target. Derivatization of this group into esters, amides, or bioconjugates can probe the importance of the acidic proton and the hydrogen-bonding capacity of the carbonyl group. nih.gov The synthesis of such derivatives is generally straightforward, often proceeding through an activated intermediate like an acid chloride or via coupling agents. youtube.com

Ester and Amide Derivatives: Converting the carboxylic acid to a series of esters (e.g., methyl, ethyl, benzyl (B1604629) esters) or amides (e.g., primary, secondary, tertiary amides) can systematically vary the steric bulk, lipophilicity, and hydrogen-bonding pattern at this position. nih.govmdpi.com The synthesis of amide and ester derivatives of cinnamic acid, another α,β-unsaturated carboxylic acid, has been shown to modulate biological activities such as free radical scavenging and enzyme inhibition. nih.gov

Conjugate Derivatives: The carboxylic acid functionality serves as a convenient handle for conjugation to other molecules, such as amino acids, peptides, or fluorescent tags. This can be useful for creating tool compounds for biological studies or for improving pharmacokinetic properties. The use of N-hydroxysuccinimide (NHS) esters is a common method for creating amine-reactive intermediates that can be coupled to biomolecules. nih.gov

Table 3: Representative Ester, Amide, and Conjugate Derivatives

Derivative TypeExampleSynthetic Approach
Ester Methyl (E)-4-(azepan-1-yl)but-2-enoateFischer esterification or reaction with a methylating agent.
Amide (E)-4-(azepan-1-yl)-N-benzylbut-2-enamideCoupling of the carboxylic acid with benzylamine (B48309) using a coupling agent (e.g., DCC, EDC).
Amino Acid Conjugate (E)-4-(azepan-1-yl)but-2-enoyl-glycineSolid-phase or solution-phase peptide coupling.

Stereochemical Influence on Molecular Recognition in this compound Derivatives

Stereochemistry plays a critical role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. For this compound and its derivatives, two main sources of stereoisomerism can significantly influence molecular recognition: the chirality of the azepane ring upon substitution and the geometric isomerism of the but-2-enoic acid chain.

The (E)-configuration of the double bond in the but-2-enoic acid chain results in a trans arrangement of the substituents, leading to a more linear and extended conformation compared to the (Z)-isomer. This geometric constraint can be crucial for aligning the terminal azepane and carboxylic acid moieties to interact with specific residues in a target protein. The biological activity of many α,β-unsaturated compounds is known to be dependent on the E/Z geometry of the double bond.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (excluding clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their biological interactions and can guide the design of more potent and selective compounds.

A typical QSAR study would involve the generation of a dataset of analogues with varying substituents on the azepane ring and modifications to the but-2-enoic acid chain, along with their measured biological activities (e.g., IC50 or Ki values for a specific enzyme or receptor). A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each analogue. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the biological activity. nih.govresearchgate.net

QSAR studies have been successfully applied to other classes of compounds containing piperidine and piperazine (B1678402) rings, which are structurally related to the azepane moiety. nih.govresearchgate.net For example, 2D and 3D-QSAR models have been developed for piperidine and piperazine derivatives as acetylcholinesterase inhibitors, leading to the identification of key structural features for activity. nih.gov

Table 4: Hypothetical QSAR Workflow for this compound Analogues

StepDescription
1. Data Set Preparation Synthesize and test a diverse set of analogues for a specific biological activity.
2. Descriptor Calculation Calculate a wide range of molecular descriptors (e.g., logP, molar refractivity, dipole moment, topological indices) for each analogue.
3. Model Development Use statistical methods (e.g., MLR, PLS, SVM) to build a QSAR model correlating descriptors with activity.
4. Model Validation Validate the predictive power of the model using internal (e.g., cross-validation) and external (e.g., a test set of compounds) validation techniques.
5. Interpretation and Design Interpret the model to understand the key structural features driving activity and design new, potentially more active compounds.

Development of Photophysical Probes and Affinity Ligands from this compound Scaffolds

The scaffold of this compound can be chemically modified to create valuable research tools such as photophysical probes and affinity ligands. These tools can be used to study the compound's biological target and mechanism of action in real-time and in complex biological systems. rsc.org

Photophysical Probes: A fluorescent probe can be developed by attaching a fluorophore to the this compound scaffold. The carboxylic acid group provides a convenient point of attachment for a fluorophore via an amide or ester linkage. The choice of fluorophore will depend on the desired photophysical properties, such as excitation and emission wavelengths. The resulting fluorescent probe could be used in fluorescence microscopy to visualize the subcellular localization of the target protein or in fluorescence polarization assays to study binding interactions. The development of fluorescent probes often involves designing molecules that exhibit a change in their fluorescent properties upon binding to their target. nih.govresearchgate.net

Affinity Ligands: An affinity ligand can be created by immobilizing this compound or a high-affinity analogue onto a solid support, such as agarose (B213101) beads. wikipedia.org This is typically done by coupling the carboxylic acid group to the support. The resulting affinity matrix can then be used for affinity chromatography to purify the biological target of the compound from a complex mixture, such as a cell lysate. nih.gov The identification of the binding partners of a small molecule is a critical step in elucidating its mechanism of action.

Table 5: Potential Probe and Ligand Designs

Tool TypeProposed Structure/ModificationApplication
Fluorescent Probe Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the carboxylic acid group.Visualization of target localization in cells, in vitro binding assays.
Biotinylated Probe Conjugation of biotin (B1667282) to the carboxylic acid group.Pulldown assays to identify binding partners using streptavidin beads.
Affinity Chromatography Ligand Covalent attachment of the carboxylic acid group to a solid support (e.g., NHS-activated sepharose).Purification of the target protein from a complex mixture.
Photoaffinity Label Incorporation of a photo-reactive group (e.g., benzophenone, azido (B1232118) group) into the molecule.Covalent labeling of the target protein upon photo-irradiation for target identification.

Computational and Theoretical Investigations of E 4 Azepan 1 Yl but 2 Enoic Acid

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For (E)-4-(azepan-1-yl)but-2-enoic acid, quantum chemical methods provide insights into the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for an Analogous Compound, (E)-pent-2-enoic acid

Molecular OrbitalEnergy (eV)
HOMO-0.25
LUMO-0.02
HOMO-LUMO Gap0.23

Note: Data is for (E)-pent-2-enoic acid and serves as a qualitative representation. dergipark.org.tr The actual values for this compound will differ due to the presence of the azepane ring.

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological macromolecules.

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group, making this region a prime hydrogen bond acceptor. The proton of the carboxylic acid would exhibit a strong positive potential, marking it as a hydrogen bond donor. The nitrogen atom of the azepane ring, with its lone pair of electrons, would also present a region of negative potential, albeit generally less intense than that of the carbonyl oxygen. The carbon chain of the butenoic acid and the hydrocarbon backbone of the azepane ring would display a relatively neutral potential.

This charge distribution suggests that the molecule can engage in a variety of electrostatic interactions, which is a key determinant of its potential biological activity.

Conformational Analysis of this compound and its Preferred Geometries

The three-dimensional shape of a molecule, or its conformation, is critical for its biological function as it dictates how the molecule can fit into the binding site of a receptor or enzyme.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of a molecule and identify its most stable, low-energy conformations.

While specific simulation data for this compound is not available, the principles of these methods can be applied. The azepane ring is known for its conformational flexibility, capable of adopting several twist-chair and boat-chair conformations. An MD simulation would track the atomic motions over time, revealing the preferred conformations of the azepane ring and the rotational freedom around the single bonds in the but-2-enoic acid chain. The results would likely show a dynamic equilibrium between several low-energy conformers in solution.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are used to systematically explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. This method is particularly useful for identifying stable conformers and the energy barriers between them.

A PES scan of this compound could be performed by systematically rotating the dihedral angles of the butenoic acid chain and the bonds connecting it to the azepane ring. This would generate a map of the potential energy landscape, allowing for the identification of the global minimum energy conformation and other local minima. Such an analysis would provide a detailed understanding of the molecule's flexibility and the relative populations of its different conformers.

Molecular Docking and Ligand-Target Interaction Prediction with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Given the structural features of this compound, which includes a cyclic amine and a carboxylic acid group, it bears resemblance to certain neurotransmitters and other biologically active molecules. For instance, the core structure is related to gamma-aminobutyric acid (GABA) analogues, which are known to interact with enzymes like GABA transaminase (GABA-AT). nih.govnih.govmdpi.com

Molecular docking studies on similar azepane derivatives have shown their potential to interact with a variety of biological targets. For example, various azepine derivatives have been docked against the neuraminidase of the H1N1 virus and proteins involved in cancer signaling pathways. neliti.comdntb.gov.uanih.gov These studies often reveal key interactions such as hydrogen bonds with polar residues and hydrophobic interactions with nonpolar pockets in the binding site.

A hypothetical docking of this compound into the active site of GABA-AT could reveal that the carboxylic acid group forms salt bridges with positively charged residues (e.g., arginine or lysine), while the azepane ring could occupy a hydrophobic pocket. The nitrogen atom of the azepane ring could also act as a hydrogen bond acceptor.

Table 2: Representative Molecular Docking Data for an Analogous Compound with a Biological Target

Analogous CompoundBiological TargetKey InteractionsReference
Heterocyclic GABA analoguesGABA-ATHydrogen bonding, electrostatic interactions nih.govnih.gov
Azepine derivativesH1N1 NeuraminidaseHydrophobic interactions, hydrogen bonding neliti.com
Quinazolinone-based diazepinesOuter membrane protein A (OMPA)Hydrogen bonding, π-π stacking dntb.gov.uanih.gov

Note: This table presents findings from studies on analogous compounds to illustrate potential interactions and is not direct data for this compound.

In Silico Prediction of Chemical Reactivity and Reaction Pathways for this compound

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the α,β-unsaturated carboxylic acid, the azepane ring, and the ethylenic bridge. Computational and theoretical chemistry provides powerful tools to dissect the electronic structure of this molecule and predict its reactivity towards various chemical agents. Through methods like Density Functional Theory (DFT), it is possible to map out the electron distribution, identify reactive centers, and model potential reaction pathways.

The core of the molecule's reactivity lies in the conjugated system of the but-2-enoic acid moiety. This arrangement creates distinct electrophilic and nucleophilic sites. The presence of the electron-withdrawing carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon (C4) susceptible to nucleophilic attack. This is a classic example of a Michael acceptor system. nih.govnih.gov Concurrently, the lone pair of electrons on the nitrogen atom of the azepane ring introduces a nucleophilic character to the molecule.

Molecular Orbital Analysis and Reactive Site Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in computational chemistry. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. For this compound, the HOMO is expected to be localized primarily on the azepane nitrogen and the π-system of the double bond, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the carbonyl carbon and the β-carbon of the double bond, marking them as the primary sites for nucleophilic attack. rsc.org

Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics for this compound

OrbitalPredicted Energy (eV)Primary Atomic ContributionsImplied Reactivity
HOMO-6.5N (azepane), C2=C3Nucleophilic character, site for electrophilic attack
LUMO-1.2C1 (carbonyl), C3Electrophilic character, site for nucleophilic attack

Note: The energy values are illustrative and representative of typical values for similar organic molecules calculated at a DFT level of theory.

Predicted Reaction Pathways

Based on its structural features, this compound is predicted to undergo several types of reactions:

Michael Addition: The polarized C=C double bond makes the molecule a prime candidate for Michael or conjugate addition reactions. pressbooks.pubdntb.gov.ua Nucleophiles, particularly soft nucleophiles like thiols or other amines, are expected to add to the β-carbon. nih.gov DFT calculations on similar α,β-unsaturated systems have shown that this pathway is often kinetically and thermodynamically favorable. rsc.org

Reactions at the Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, or reduction. The reactivity of this group can be influenced by the presence of the azepane ring, which may affect the acidity of the carboxylic proton through long-range electronic effects.

Reactions involving the Azepane Nitrogen: The nitrogen atom, with its lone pair, is a nucleophilic and basic center. It can be protonated, alkylated, or oxidized. Computational studies on similar cyclic amines have explored their role in catalyzing reactions or acting as the initial point of attack for electrophiles. nih.gov The strain energy of the seven-membered azepane ring, which can be computed, also influences its reactivity, particularly in ring-opening reactions under specific conditions. nih.govrsc.org

Table 2: In Silico Prediction of Reaction Energetics for Key Pathways

Reaction TypeReactant(s)Predicted Activation Energy (kcal/mol)Predicted Reaction Energy (kcal/mol)
Michael AdditionThiophenol10-15-20 to -25
ProtonationH₃O⁺Low barrier-5 to -10
EsterificationMethanol (acid-catalyzed)15-20Near thermoneutral

Note: These values are representative estimates based on computational studies of analogous reactions and are intended to illustrate the likely energetic profiles.

Influence of the Azepane Ring on Reactivity

The azepane ring is not merely a passive substituent. Its conformational flexibility and the electronic nature of the nitrogen atom can modulate the reactivity of the butenoic acid chain. DFT studies on azepane have quantified its structural and electronic properties. nih.gov The nitrogen atom can donate electron density into the conjugated system, a phenomenon known as the +M (mesomeric) effect, which can influence the electron density at the β-carbon and potentially alter its susceptibility to nucleophilic attack compared to a simple alkyl-substituted butenoic acid. Furthermore, the azepane ring can participate in intramolecular interactions, such as hydrogen bonding between the nitrogen and the carboxylic acid proton, which could influence the molecule's conformation and reactivity.

Mechanistic and Target Oriented Biological Studies of E 4 Azepan 1 Yl but 2 Enoic Acid Pre Clinical, Molecular Level

Investigation of Enzyme Modulation by (E)-4-(azepan-1-yl)but-2-enoic Acid

There are no available studies detailing the effects of this compound on any specific enzymes. Consequently, information regarding its potential inhibitory or modulatory activity is unknown.

Inhibition Kinetics and Mechanism

Without experimental data, it is impossible to determine if this compound acts as an enzyme inhibitor or to characterize its mechanism (e.g., competitive, non-competitive, or uncompetitive).

Allosteric Modulation Studies

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated as an allosteric modulator of any enzyme.

Ligand-Receptor Binding and Allosteric Site Characterization

No research has been published on the interaction of this compound with any biological receptors.

Radioligand Binding Assays

Information from radioligand binding assays, which would be crucial for determining the affinity of this compound for specific receptors, is not available.

Label-Free Biosensor Technologies

Similarly, there are no published studies utilizing label-free biosensor technologies such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to characterize the binding kinetics of this compound to any target.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The impact of this compound on intracellular signaling pathways remains uninvestigated in publicly accessible research. Therefore, any potential modulation of cellular signaling cascades is purely speculative at this time.

Pathway Reporter Assays

Pathway reporter assays are essential tools for dissecting the specific signaling cascades affected by a compound. These assays typically utilize a reporter gene, such as luciferase, linked to a specific response element in a promoter region. promega.compromega.com The binding of transcription factors to this response element drives the expression of the reporter gene, and the resulting signal can be quantified to measure the activity of a particular pathway.

For a compound like this compound, several reporter assays would be relevant to investigate its mechanism of action, given the known reactivity of α,β-unsaturated carbonyls. These compounds are known to interact with cellular redox systems and inflammatory pathways. frontiersin.org Therefore, reporter assays for the following pathways would be of significant interest:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is central to inflammation, immunity, and cell survival. α,β-Unsaturated carbonyl compounds can modulate NF-κB signaling, often through covalent modification of key proteins in the pathway. A reporter construct containing NF-κB response elements would reveal whether this compound activates or inhibits this pathway.

ARE (Antioxidant Response Element) Pathway: This pathway is regulated by the transcription factor Nrf2 and is critical for cellular defense against oxidative stress. Many α,β-unsaturated carbonyls are known to be potent activators of the Nrf2-ARE pathway. An ARE-luciferase reporter assay could determine if this compound induces a cellular antioxidant response.

GPCR (G-protein coupled receptor) Signaling: While direct interaction is less expected, downstream effects on pathways regulated by GPCRs, such as those involving cAMP response elements (CRE), could be assessed using appropriate reporter constructs. nih.gov

Currently, specific data from pathway reporter assays for this compound are not available in the public domain. However, based on its structure, it is plausible that it could modulate pathways sensitive to electrophilic stress.

Phosphorylation Cascades and Gene Expression Profiling (mechanistic)

Phosphorylation is a key post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. nih.gov The mitogen-activated protein kinase (MAPK) cascade is a prominent example of a signaling pathway regulated by phosphorylation that is often affected by cellular stressors, including reactive electrophiles. nih.gov

The α,β-unsaturated carbonyl moiety of this compound can potentially react with cysteine residues in protein kinases or phosphatases, thereby altering their activity and disrupting phosphorylation cascades. For instance, electrophilic compounds have been shown to activate stress-responsive MAPK pathways, such as the p38 and JNK pathways, leading to downstream changes in gene expression.

Gene expression profiling , using techniques like microarray or RNA-sequencing, would provide a global view of the cellular response to this compound. This could reveal clusters of up- or down-regulated genes, offering insights into the affected biological processes. Based on the known activities of similar compounds, one might expect to see changes in the expression of genes involved in:

Oxidative stress response (e.g., heme oxygenase-1, glutamate-cysteine ligase)

Inflammation (e.g., cytokines, chemokines)

Cell cycle control (e.g., cyclins, cyclin-dependent kinase inhibitors)

Apoptosis (e.g., caspases, Bcl-2 family members)

While specific studies on the effects of this compound on phosphorylation cascades and gene expression are yet to be published, the general reactivity of its α,β-unsaturated carbonyl group suggests that it likely influences these fundamental cellular processes.

Protein Modification Studies with this compound

The presence of an α,β-unsaturated carbonyl system makes this compound a potential Michael acceptor. This chemical feature is central to its likely mechanism of action at the molecular level, which involves the covalent modification of proteins. nih.govoup.com

Covalent Adduct Formation and Characterization

Covalent modification of proteins by this compound would most likely occur via a Michael addition reaction. In this reaction, a nucleophilic residue on a protein attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a stable covalent bond. acs.org The most likely nucleophilic amino acid residues to participate in this reaction are those with "soft" nucleophiles, particularly the thiol group of cysteine . nih.gov Other residues such as the imidazole (B134444) ring of histidine and the ε-amino group of lysine can also be targets, though generally to a lesser extent. nih.gov

The formation of these protein adducts can be characterized using mass spectrometry . nih.govnih.gov In a typical workflow, a protein of interest or a complex protein mixture is incubated with this compound. The proteins are then digested into smaller peptides, and the resulting mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass of the adducted peptide will be increased by the molecular weight of the compound, allowing for the identification of the modified peptide and, through tandem mass spectrometry (MS/MS), the specific site of adduction. arizona.edumdpi.com

Nucleophilic Amino Acid Type of Adduct Expected Mass Shift (Da)
CysteineThioether183.24
HistidineMichael Adduct183.24
LysineMichael Adduct183.24

This table illustrates the theoretical mass shift upon covalent adduction of this compound (molecular weight 183.24 Da) to common nucleophilic amino acid residues.

Identification of Target Proteins and Residues

Identifying the specific proteins that are modified by this compound is key to understanding its biological effects. Chemical proteomics approaches are often employed for this purpose. These methods can involve the use of a tagged version of the compound to facilitate the enrichment and identification of adducted proteins from a complex cellular lysate.

Given the reactivity of α,β-unsaturated carbonyls, potential protein targets for this compound could include:

Enzymes involved in redox homeostasis: Thioredoxin, peroxiredoxin, and glutathione (B108866) S-transferases contain reactive cysteine residues that are susceptible to modification.

Transcription factors: Cysteine residues in transcription factors like NF-κB and Keap1 (the repressor of Nrf2) are known targets for electrophiles.

Protein kinases and phosphatases: Modification of cysteine residues in the active sites of these enzymes can modulate their activity and impact signaling pathways.

While specific protein targets of this compound have not yet been reported in the literature, it is highly probable that it covalently modifies a range of proteins, and the functional consequences of these modifications would depend on the specific proteins and residues involved.

Cellular Uptake and Intracellular Distribution Studies in Model Systems (e.g., cell lines)

The ability of this compound to exert biological effects is contingent on its ability to cross the cell membrane and reach its intracellular targets. The physicochemical properties of the molecule, such as its lipophilicity, charge, and size, will govern its cellular uptake.

The presence of the carboxylic acid group means that the charge state of the molecule will be pH-dependent. At physiological pH, the carboxylic acid will be predominantly deprotonated, giving the molecule a net negative charge. This can hinder passive diffusion across the lipophilic cell membrane. However, small molecule carboxylic acids can also be substrates for various membrane transporters, such as monocarboxylate transporters (MCTs), which could facilitate its entry into cells. iiarjournals.org

Studies on the cellular uptake of this compound could be performed using radiolabeled or fluorescently tagged versions of the compound in various cell lines. The mechanism of uptake could be investigated by performing uptake assays at different temperatures (to distinguish between active transport and passive diffusion) and in the presence of inhibitors of specific transport pathways. nih.gov

Once inside the cell, the intracellular distribution of the compound would be of interest. Given its potential to react with proteins, it is likely that a significant fraction of the compound would become covalently bound to cytosolic and organellar proteins. The intracellular metabolism of the compound, for example, through conjugation with glutathione, could also influence its distribution and eventual fate. nih.govresearchgate.net

Structural Feature Potential Influence on Cellular Uptake and Distribution
Carboxylic AcidNegative charge at physiological pH may hinder passive diffusion but could allow for transporter-mediated uptake.
Azepane RingIncreases lipophilicity, potentially enhancing membrane permeability. The tertiary amine will be protonated, contributing to a zwitterionic character.
α,β-Unsaturated SystemReactive moiety that can lead to covalent binding to intracellular proteins, effectively trapping the molecule within the cell.

This table summarizes the potential roles of the different structural components of this compound in its cellular uptake and distribution.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Mass Spectrometry for Metabolite Profiling and Biotransformation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites and understanding the biotransformation pathways of a compound. For (E)-4-(azepan-1-yl)but-2-enoic acid, an HRMS-based study would involve incubating the compound in liver microsomes or hepatocytes, followed by analysis using techniques like LC-MS/MS. The high mass accuracy of instruments such as Orbitrap or TOF analyzers would enable the determination of elemental compositions for potential metabolites.

Hypothetical Metabolite Identification: Researchers would search for mass shifts corresponding to common metabolic reactions.

Potential Metabolic Reaction Mass Change Hypothesized Metabolite Structure
Hydroxylation on Azepane Ring+15.9949 DaHydroxy-(E)-4-(azepan-1-yl)but-2-enoic acid
N-dealkylation-C₄H₆O₂Azepane
Carboxylic Acid Glucuronidation+176.0321 Da(E)-4-(azepan-1-yl)but-2-enoyl glucuronide
Beta-oxidation of Butenoic Acid Chain-C₂H₂O(E)-2-(azepan-1-yl)acetic acid

This table is illustrative of the analytical approach and does not represent observed data for the specified compound.

Advanced NMR Spectroscopy for Conformational Dynamics and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the structure and studying the dynamic behavior of molecules in solution. For this compound, 1D NMR (¹H and ¹³C) would confirm the basic structure, while advanced 2D NMR techniques would provide deeper insights.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would reveal through-space correlations, helping to determine the preferred conformation of the azepane ring and the geometry around the C=C double bond.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, this is often used for medium-sized molecules where the NOE effect might be null.

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY would be employed to study binding to a biological target. By irradiating the protein and observing which signals of the compound receive saturation, one can map its binding epitope.

X-ray Crystallography and Cryo-EM Studies of this compound in Complexes with Biological Targets

To date, no public records of successful X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) studies for this compound complexed with a biological target have been found.

Should such a study be undertaken, the primary goal would be to obtain a high-resolution 3D structure of the compound within the active site of its target protein. This would provide definitive evidence of the binding mode, identify key intermolecular interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts), and reveal any conformational changes in the target or the ligand upon binding. This information is critical for structure-based drug design and for understanding the mechanism of action at an atomic level.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Molecular Environment Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, which are sensitive to its structure and environment, particularly hydrogen bonding.

For this compound, analysis would focus on specific spectral regions:

Vibrational Mode Typical Wavenumber (cm⁻¹) Information Gained
O-H stretch (Carboxylic Acid)2500-3300 (broad)Indicates the presence and strength of hydrogen bonding involving the carboxylic acid dimer or with a solvent/target.
C=O stretch (Carboxylic Acid)1700-1725 (dimer), 1730-1760 (monomer)A shift to lower wavenumbers suggests strong hydrogen bonding.
C=C stretch (Alkene)1600-1680Its position and intensity can be influenced by conjugation and substitution.
C-N stretch (Tertiary Amine)1250-1020Changes in this region could reflect protonation state or interaction of the nitrogen atom with a target.

This table provides expected ranges for the functional groups present in the molecule. Actual values would need to be determined experimentally.

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Future Directions and Emerging Research Avenues for E 4 Azepan 1 Yl but 2 Enoic Acid

Development of Novel Synthetic Methodologies for Enantiomerically Pure Forms

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of synthetic routes to access enantiomerically pure forms of (E)-4-(azepan-1-yl)but-2-enoic acid is a critical first step in unlocking its full therapeutic and research potential. Future research in this area could focus on several key strategies:

Asymmetric Synthesis: Building the chiral centers into the molecule during the synthesis is the most elegant approach. Research could be directed towards the asymmetric synthesis of the azepane ring itself, which can be challenging due to the seven-membered ring's flexibility. acs.orgresearchgate.netnih.govrsc.org Methodologies such as asymmetric allylation followed by ring-closing metathesis or diastereoselective lithiation-conjugate addition sequences could be explored to construct the chiral azepane core. researchgate.netnih.gov Alternatively, asymmetric conjugate addition of azepane to a suitable butenoate precursor, catalyzed by a chiral transition metal complex or an organocatalyst, could establish the stereochemistry. Copper hydride-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids represents another powerful tool to generate β-chiral centers. acs.org

Chiral Resolution: Classical resolution of a racemic mixture of this compound is a viable, albeit less efficient, alternative. libretexts.orgwikipedia.org This would involve reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. libretexts.org These salts, possessing different physical properties, could then be separated by fractional crystallization or chromatography. tcichemicals.comnih.gov Subsequent removal of the resolving agent would yield the individual enantiomers of the target compound. libretexts.org A variety of commercially available and synthetically accessible chiral resolving agents could be screened for this purpose. wikipedia.org

Enzymatic Resolution: Biocatalysis offers a green and highly selective method for obtaining enantiopure compounds. Lipases, for instance, are known to catalyze the enantioselective esterification or hydrolysis of racemic carboxylic acids. Future work could involve screening a panel of lipases to identify an enzyme that can selectively acylate one enantiomer of this compound, allowing for the separation of the unreacted enantiomer.

Strategy Description Key Considerations Relevant Research Areas
Asymmetric SynthesisIntroduction of chirality during the synthetic sequence using chiral catalysts, auxiliaries, or reagents.Catalyst/reagent cost and availability; optimization of enantiomeric excess (ee); scalability.Asymmetric catalysis, organocatalysis, synthesis of cyclic amines. acs.orgresearchgate.netacs.orgacs.orglookchem.com
Chiral ResolutionSeparation of a racemic mixture by forming diastereomeric derivatives with a chiral resolving agent.Efficiency of diastereomer separation; availability of suitable resolving agents; potential for racemization of the desired enantiomer.Crystallization techniques, chromatography, acid-base chemistry. libretexts.orgwikipedia.orgtcichemicals.comnih.gov
Enzymatic ResolutionUse of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture.Enzyme screening and availability; reaction conditions (pH, temperature); substrate compatibility.Biocatalysis, enzyme engineering.

In-depth Mechanistic Studies of Target Engagement and Downstream Effects

Understanding how this compound interacts with biological macromolecules at a molecular level is paramount. The α,β-unsaturated carbonyl motif is a known Michael acceptor, suggesting that the compound could act as a covalent inhibitor by forming adducts with nucleophilic residues (such as cysteine or lysine) on its protein target(s). nih.gov

Future mechanistic studies should aim to:

Identify Covalent Adducts: Employing mass spectrometry-based proteomics to identify proteins that are covalently modified by this compound in a cellular context.

Characterize Binding Kinetics: Determine whether the interaction with a purified target protein is reversible or irreversible and to calculate the kinetic parameters of binding.

Elucidate Downstream Signaling: Once a primary target is validated, subsequent studies would be necessary to understand the downstream consequences of target engagement. This could involve transcriptomic, proteomic, and metabolomic analyses to map the perturbed cellular pathways.

Exploration of Unconventional Biological Targets

While initial investigations may focus on plausible targets based on structural analogy, a key area for future research is the unbiased exploration of unconventional biological targets. The unique combination of the azepane ring and the butenoic acid scaffold may confer affinity for proteins not previously associated with similar chemotypes.

Potential areas for exploration include:

Chemoproteomic Profiling: Utilizing activity-based protein profiling (ABPP) or other chemoproteomic platforms to identify novel protein targets in an unbiased manner.

Phenotypic Screening: Conducting high-throughput screening in various disease-relevant cellular models (e.g., cancer cell lines, neuronal cultures, immune cells) to uncover unexpected biological activities. A hit in a phenotypic screen would then trigger a target deconvolution campaign.

Expanding on Known Scaffolds: Butanoic acid derivatives have been identified as inhibitors of enzymes such as histone deacetylases (HDACs) and 5α-reductase. wikipedia.orgnih.govbiointerfaceresearch.comnih.gov The this compound scaffold could be tested for activity against these and other related enzyme families.

Potential Target Class Rationale Based on Structural Motifs Example Targets
Neurotransmitter TransportersThe azepane ring is found in GlyT1 inhibitors; structural similarity to GABA analogues. researchgate.netresearchgate.netGABA transporters (GAT1-3, BGT1), Glycine transporters (GlyT1, GlyT2). acs.orgnih.gov
G-Protein Coupled Receptors (GPCRs)The flexible azepane ring and carboxylic acid could mimic endogenous ligands.Orphan GPCRs, GABA-B receptor. nih.gov
Enzymes with Nucleophilic Catalytic ResiduesThe α,β-unsaturated system can act as a covalent modifier. nih.govCysteine proteases, phosphatases, certain kinases.
Epigenetic ModifiersButanoic acid derivatives are known to inhibit HDACs. nih.govbiointerfaceresearch.comHistone deacetylases (HDACs), histone acetyltransferases (HATs).

Design of Next-Generation Chemical Probes Based on the this compound Scaffold

A well-validated molecule can be converted into a chemical probe to study the biology of its target. researchgate.netnih.gov this compound could serve as the foundation for a new class of chemical probes. The design of such probes would involve minimal structural modification to retain biological activity while incorporating a reporter tag or a reactive group.

Future research could focus on synthesizing derivatives that include:

A Bio-orthogonal Handle: Introduction of a terminal alkyne or azide (B81097) group would allow for "click" chemistry-based conjugation to reporter tags (e.g., fluorophores, biotin) for target visualization and pull-down experiments.

A Photo-affinity Label: Incorporation of a phot-reactive group, such as a diazirine or benzophenone, would enable photo-affinity labeling to covalently capture and identify binding partners upon UV irradiation.

A Covalent Warhead: While the intrinsic reactivity of the α,β-unsaturated system can be exploited, it could be tuned or replaced with other covalent warheads to alter reactivity and selectivity. nih.gov Isoxazolium salts, for example, have been used to target carboxylic acids within protein binding sites. nih.gov

Computational and AI-Driven Discovery of New Reactivity and Applications

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery and materials science. devdiscourse.comfrontiersin.org These approaches can be leveraged to accelerate the exploration of this compound.

Emerging computational avenues include:

Predicting Reaction Outcomes: Machine learning models can predict the most likely outcomes of chemical reactions, aiding in the design of efficient synthetic routes to derivatives. walisongo.ac.idnih.govnih.govrjptonline.orgchemcopilot.com

Generative Models for Novel Scaffolds: AI-based generative models can design novel molecules based on the this compound scaffold, optimizing for predicted activity, selectivity, and pharmacokinetic properties. creative-diagnostics.comdigitellinc.comresearchgate.net

Virtual Screening and Target Prediction: The three-dimensional structure of the compound can be used for large-scale virtual screening against libraries of protein structures to identify potential biological targets. Docking simulations can predict binding modes and affinities, prioritizing targets for experimental validation.

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the molecule, providing insights into its stability and potential for covalent interactions. biointerfaceresearch.com

Computational Approach Application to the Scaffold Potential Outcome
Machine Learning for Reaction PredictionPredict the feasibility and outcome of proposed synthetic modifications. nih.govrjptonline.orgAccelerated synthesis of derivative libraries.
AI-Powered Generative DesignCreate novel analogues with optimized properties (e.g., potency, ADMET). devdiscourse.comcreative-diagnostics.comdigitellinc.comresearchgate.netIdentification of next-generation lead compounds.
Molecular Docking and Virtual ScreeningScreen the compound against known protein structures to identify potential binding partners.Hypothesis generation for biological targets.
Quantum Mechanics (e.g., DFT)Analyze the molecule's electronic properties and reactivity, particularly of the Michael acceptor. biointerfaceresearch.comUnderstanding the mechanism of covalent target engagement.

Q & A

Q. How can researchers validate the absence of polymorphic forms in crystalline samples?

  • Methodological Answer : Powder X-ray Diffraction (PXRD) compares experimental patterns with simulated data from single-crystal structures. Differential Scanning Calorimetry (DSC) detects melting-point variations (>2°C indicates polymorphism). Hirshfeld surface analysis quantifies intermolecular interactions influencing crystal packing .

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(E)-4-(azepan-1-yl)but-2-enoic acid

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